2-(benzylthio)-6-(2-oxo-2-(4-(m-tolyl)piperazin-1-yl)ethyl)pyrimidin-4(3H)-one
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Overview
Description
2-(Benzylthio)-6-(2-oxo-2-(4-(m-tolyl)piperazin-1-yl)ethyl)pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of pyrimidinones This compound is characterized by its unique structure, which includes a benzylthio group, a piperazine ring substituted with a m-tolyl group, and a pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-6-(2-oxo-2-(4-(m-tolyl)piperazin-1-yl)ethyl)pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a condensation reaction between a suitable aldehyde and a urea derivative under acidic or basic conditions.
Introduction of the Benzylthio Group: The benzylthio group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a thiol derivative in the presence of a base.
Attachment of the Piperazine Ring: The piperazine ring, substituted with a m-tolyl group, is incorporated through a nucleophilic substitution reaction, where the piperazine derivative reacts with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylthio)-6-(2-oxo-2-(4-(m-tolyl)piperazin-1-yl)ethyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyrimidinone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the m-tolyl group can be replaced with other substituents using suitable nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various amines, thiols, and halides.
Major Products
Sulfoxides and Sulfones: Formed from the oxidation of the benzylthio group.
Alcohols: Formed from the reduction of the carbonyl group.
Substituted Piperazines: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 2-(benzylthio)-6-(2-oxo-2-(4-(m-tolyl)piperazin-1-yl)ethyl)pyrimidin-4(3H)-one is studied for its potential biological activities. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-6-(2-oxo-2-(4-(m-tolyl)piperazin-1-yl)ethyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.
Comparison with Similar Compounds
Similar Compounds
2-(Benzylthio)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyrimidin-4(3H)-one: Similar structure but with a phenyl group instead of a m-tolyl group.
2-(Benzylthio)-6-(2-oxo-2-(4-(p-tolyl)piperazin-1-yl)ethyl)pyrimidin-4(3H)-one: Similar structure but with a p-tolyl group instead of a m-tolyl group.
2-(Benzylthio)-6-(2-oxo-2-(4-(o-tolyl)piperazin-1-yl)ethyl)pyrimidin-4(3H)-one: Similar structure but with an o-tolyl group instead of a m-tolyl group.
Uniqueness
The uniqueness of 2-(benzylthio)-6-(2-oxo-2-(4-(m-tolyl)piperazin-1-yl)ethyl)pyrimidin-4(3H)-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the m-tolyl group on the piperazine ring may impart distinct steric and electronic effects, differentiating it from its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-benzylsulfanyl-4-[2-[4-(3-methylphenyl)piperazin-1-yl]-2-oxoethyl]-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2S/c1-18-6-5-9-21(14-18)27-10-12-28(13-11-27)23(30)16-20-15-22(29)26-24(25-20)31-17-19-7-3-2-4-8-19/h2-9,14-15H,10-13,16-17H2,1H3,(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQNIAYWYDDEHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)CC3=CC(=O)NC(=N3)SCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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